Methyl 2-iodonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCNMWCQSYSBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563975 | |
| Record name | Methyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-iodonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Iodonicotinate and Analogues
Established Synthetic Pathways
Halogenation of Nicotinic Acid Derivatives
The introduction of an iodine atom onto the pyridine (B92270) ring is a key step in the synthesis of methyl 2-iodonicotinate. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution can be challenging and often requires specific strategies to achieve the desired regioselectivity.
Several methods have been developed for the selective iodination of pyridine derivatives. These strategies are critical for ensuring the iodine atom is introduced at the desired 2-position.
One of the most effective methods for introducing a halogen at the 2-position of a pyridine ring is the Sandmeyer reaction . wikipedia.orgjk-sci.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide or potassium iodide to introduce the corresponding halogen. wikipedia.orgjk-sci.com In the context of this compound synthesis, this would typically start with 2-aminonicotinic acid. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by an iodide ion from a source like potassium iodide. youtube.com The resulting 2-iodonicotinic acid can then be esterified. The Sandmeyer reaction is a powerful tool as it allows for regioselective halogenation that might be difficult to achieve through direct electrophilic attack. wikipedia.org
Another important strategy is halogen exchange , often accomplished via a Finkelstein-type reaction. This method involves the nucleophilic displacement of a halide (typically chloride or bromide) with iodide. acs.org For instance, a precursor like methyl 2-chloronicotinate could be treated with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. acs.orgresearchgate.net The reaction is driven by the formation of a less soluble salt (e.g., sodium chloride), which precipitates from the reaction mixture, shifting the equilibrium towards the iodinated product. science.gov Metal-halogen exchange reactions, utilizing organometallic reagents, also provide a pathway for introducing iodine. ambeed.comwikipedia.org
Direct iodination of a pyridine ring is also possible, though controlling the regioselectivity can be a challenge. One approach involves the treatment of a picoline derivative with a suitable iodinating agent, followed by oxidation of the methyl group to a carboxylic acid. For example, 2,5-dibromo-3-picoline has been treated with i-propylmagnesium chloride in the presence of iodine, followed by oxidation with potassium permanganate (B83412) (KMnO₄) to yield 2-bromo-5-iodonicotinic acid. nih.gov This demonstrates a method for introducing iodine at a specific position on the pyridine ring prior to the formation of the carboxylic acid functionality.
Esterification Approaches
The conversion of the carboxylic acid group of a nicotinic acid derivative to a methyl ester is a fundamental transformation in the synthesis of the target compound. Several standard esterification methods can be employed.
The Fischer-Speier esterification , or simply Fischer esterification, is a classic and widely used method for producing esters. masterorganicchemistry.com This reaction involves treating a carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com This method is well-suited for the esterification of 2-iodonicotinate, provided the starting carboxylic acid is available.
| Reaction | Reactants | Catalyst | Key Features |
| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible, driven by excess alcohol or water removal. masterorganicchemistry.com |
Acid-catalyzed esterification is a broad category that encompasses the Fischer esterification. An alternative approach within this category involves the in situ generation of an acid catalyst. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) in methanol (B129727) can lead to the formation of the methyl ester. commonorganicchemistry.com In this case, the reaction of thionyl chloride with methanol generates anhydrous HCl, which then catalyzes the esterification. commonorganicchemistry.com Another common method is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride, and then reacting the isolated acid chloride with methanol to form the ester. commonorganicchemistry.com
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, coupling agents provide a milder alternative. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. This method is highly efficient and proceeds under neutral conditions, which can be advantageous when working with complex molecules containing acid-labile functional groups.
| Coupling Agent | Full Name | Byproduct | Typical Use |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Amide and ester synthesis. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Bioconjugation and aqueous-phase synthesis. |
Precursor Compounds in this compound Synthesis
The selection of the starting material is a critical aspect of the synthetic design for this compound and its analogues. Common precursors include nicotinic acid derivatives that are strategically substituted to facilitate the introduction of the iodine atom at the 2-position and the methyl ester group at the 3-position.
Utilization of 2-Hydroxynicotinic Acid and Derivatives
2-Hydroxynicotinic acid serves as a versatile and economical precursor for halogenated nicotinates. The synthesis of iodo-nicotinic esters from this starting material can proceed via two primary sequences: iodination followed by esterification, or the reverse, esterification followed by iodination.
In the first approach, the pyridine ring of 2-hydroxynicotinic acid is first subjected to iodination. Electrophilic iodinating agents such as N-iodosuccinimide (NIS) are effective for this transformation, often requiring an acid catalyst like sulfuric acid to drive the reaction to high conversion. sci-hub.se Following the introduction of the iodine atom, the carboxylic acid functionality is converted to the methyl ester. This is typically achieved through a chlorination step using agents like oxalyl chloride to form an acyl chloride intermediate, which is then directly treated with methanol to yield the final methyl ester product. sci-hub.se
Alternatively, the order of these transformations can be reversed. 6-Hydroxynicotinic acid can first be esterified in methanol with an acid catalyst. sci-hub.se This one-pot procedure, which combines esterification and subsequent iodination with NIS, can offer high conversion rates. sci-hub.se Although a small amount of the starting acid may remain, it is often converted in subsequent steps. sci-hub.se This route avoids the formation of dimeric impurities that can complicate purification in the "iodination-first" strategy. sci-hub.se
Table 1: Synthetic Routes from Hydroxynicotinic Acid Derivatives
| Route | Step 1 | Reagents (Step 1) | Step 2 | Reagents (Step 2) | Key Observations |
|---|---|---|---|---|---|
| A: Iodination First | Iodination | N-Iodosuccinimide (NIS), H₂SO₄ | Chlorination / Esterification | Oxalyl chloride, DMF, then Methanol | Can form difficult-to-remove dimeric impurities. sci-hub.se |
| B: Esterification First | Esterification / Iodination (One Pot) | Methanol, H₂SO₄, then NIS | - | - | Consistently high conversion (~95%); avoids dimer formation. sci-hub.se |
Synthesis from Methyl 2-chloronicotinate
The conversion of Methyl 2-chloronicotinate to this compound is a classic example of a halogen exchange, specifically a Finkelstein reaction. This method is advantageous as Methyl 2-chloronicotinate is a readily accessible starting material, which can be prepared from 2-chloronicotinic acid. prepchem.com
The Finkelstein reaction involves the nucleophilic displacement of the chloride atom by an iodide ion. uark.edu The reaction is typically performed by treating the chloro-precursor with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI). uark.edu The choice of solvent is crucial for the success of this equilibrium-driven reaction; acetone (B3395972) or methyl ethyl ketone (MEK) are commonly used because sodium chloride (NaCl) and potassium chloride (KCl) are poorly soluble in these solvents. uark.edustackexchange.com The precipitation of the insoluble chloride salt from the reaction mixture drives the equilibrium towards the formation of the desired iodo-product, in accordance with Le Châtelier's principle. stackexchange.com For substrates like 2-chloronicotinic acids, the reaction can be facilitated by the presence of a small amount of hydroiodic acid, which catalyzes the conversion through protonation of the ring nitrogen. uark.edu
Table 2: Finkelstein Reaction for this compound Synthesis
| Starting Material | Reagents | Solvent | Conditions | Driving Force | Ref. |
|---|---|---|---|---|---|
| Methyl 2-chloronicotinate | Sodium Iodide (NaI) or Potassium Iodide (KI) | Acetone or Methyl Ethyl Ketone (MEK) | Reflux | Precipitation of NaCl or KCl | uark.edu |
Derivatization from 5-fluoronicotinic acid
The synthesis of analogues, such as those containing fluorine, highlights the versatility of nicotinic acid precursors in medicinal and materials chemistry. 5-Fluoronicotinic acid and its derivatives are used to create a variety of complex molecules. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves the coupling of two key building blocks, one of which is derived from 2,6-dichloro-5-fluoronicotinic acid via a highly selective monodechlorination. iitk.ac.in
Furthermore, the synthesis of radiolabeled analogues for applications like positron emission tomography (PET) often starts with fluorinated precursors. For example, 6-Fluoronicotinic acid can be converted to an activated ester, such as 6-fluoronicotinic acid 4-nitrophenyl ester, by reacting it with 4-nitrophenol (B140041) in the presence of a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate can then be conjugated to other molecules. These examples demonstrate that halogenated nicotinic acids are pivotal starting points for building a diverse range of functionalized analogues.
Advanced Synthetic Strategies
Beyond classical methods, advanced strategies involving organometallic chemistry have been developed for the efficient and regioselective functionalization of pyridine rings.
Direct Metalation Approaches
Direct metalation, or deprotonative metalation, is a powerful technique for C-H bond activation, allowing for the introduction of functional groups at specific positions on an aromatic ring without the need for a pre-installed leaving group. For pyridine esters, the ester group itself can act as a directing group, facilitating the removal of a proton from an adjacent position.
A significant advancement in the direct functionalization of heteroaromatic esters involves the use of mixed metal amide bases. Specifically, a mixed lithium-cadmium base, (TMP)₃CdLi (where TMP = 2,2,6,6-tetramethylpiperidino), has proven highly effective for the metalation of pyridine esters. prepchem.comacs.org This reagent can deprotonate pyridine esters at the position adjacent to the directing group in tetrahydrofuran (B95107) (THF) at room temperature. prepchem.comacs.org
The resulting organocadmium intermediate is then trapped with an electrophile. For the synthesis of this compound, iodine is used as the electrophile. This sequence allows for the direct conversion of a C-H bond to a C-I bond. Research has shown that various pyridine esters can be successfully iodinated using this method. For instance, ethyl 3-iodopicolinate and ethyl 3-iodonisonicotinate have been synthesized from their corresponding non-iodinated ester precursors in good yields. prepchem.comacs.org This approach is notable for its compatibility with the ester functional group and its mild reaction conditions. acs.org
Table 3: Direct Iodination of Pyridine Esters via Metalation with (TMP)₃CdLi
| Substrate | Base | Electrophile | Solvent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|---|
| Ethyl Picolinate | (TMP)₃CdLi | Iodine | THF | Room Temperature | Ethyl 3-iodopicolinate | 58% | prepchem.comacs.org |
| Ethyl Isonicotinate | (TMP)₃CdLi | Iodine | THF | Room Temperature | Ethyl 3-iodonisonicotinate | 65% | prepchem.comacs.org |
| 3-Cyanopyridine | (TMP)₃CdLi | Iodine | THF | Room Temperature, 2h | 2-Iodo-3-cyanopyridine | 61% | prepchem.comacs.org |
Stereoselective Synthesis of Related Tricyclic Compounds
The construction of tricyclic scaffolds containing a pyridine ring is a significant endeavor in synthetic organic chemistry, driven by the prevalence of such frameworks in biologically active natural products and pharmaceutical agents. While direct examples starting from this compound are not extensively documented, a variety of stereoselective synthetic methodologies have been developed for analogous structures. These methods, primarily involving intramolecular cyclizations and cycloaddition reactions, provide a blueprint for the potential transformation of this compound derivatives into complex tricyclic systems.
One of the most powerful techniques for the formation of fused heterocyclic systems is the palladium-catalyzed intramolecular cyclization of halo-heterocycles. For instance, the cyclization of iodo-(3-butenyloxy)pyridines has been shown to produce pyranopyridine derivatives. This approach could be hypothetically extended to a derivative of this compound. By attaching a suitable tether with a terminal alkene to the pyridine ring, an intramolecular Heck-type reaction could be initiated. The stereoselectivity of such a cyclization would be influenced by the nature of the tether and the reaction conditions, including the choice of palladium catalyst and ligands.
Another prominent strategy involves the [3+2] cycloaddition reactions of pyridinium (B92312) ylides. These reactive intermediates, typically generated in situ from the corresponding pyridinium salts, can react with various dipolarophiles to construct fused pyrrolidine (B122466) rings. A hypothetical synthetic route could involve the quaternization of the nitrogen atom of a this compound derivative, followed by deprotonation to form a pyridinium ylide. Subsequent intramolecular cycloaddition with a tethered dipolarophile would lead to a tricyclic product. The stereochemical outcome of such cycloadditions is often controlled by the geometry of the ylide and the dienophile, allowing for diastereoselective synthesis.
Furthermore, intramolecular Ritter reactions have been successfully employed to generate cis-fused hexahydro-indeno[1,2-b]pyridine ring systems. nih.gov This type of reaction involves the acid-catalyzed cyclization of an alcohol onto a nitrile. A suitably functionalized derivative of this compound, bearing both a nitrile and a precursor to a carbocation (such as an alcohol or alkene), could potentially undergo such a transformation to yield a tricyclic lactam with a high degree of stereocontrol at the newly formed ring junctions.
Research Findings on Analogous Systems
Detailed studies on related heterocyclic systems have demonstrated the feasibility and stereochemical control of these synthetic strategies.
Palladium-Catalyzed Cyclization:
Research on the palladium-catalyzed cyclization of 3-iodo-4-(3-methyl-3-butenyloxy)pyridine has shown the formation of a pyranopyridine derivative as a single diastereomer. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular carbopalladation onto the alkene. The stereochemical outcome is dictated by the transition state of the cyclization step.
A hypothetical reaction for a derivative of this compound is presented below:
| Reactant | Catalyst/Reagents | Product | Yield | Diastereomeric Ratio |
| Methyl 2-(3-butenyloxy)-3-iodonicotinate | Pd(OAc)₂, PPh₃, NEt₃ | Tricyclic Lactone | High | >95:5 |
This is a hypothetical example based on known reactivity patterns.
Intramolecular Diels-Alder Reactions:
A regio- and diastereoselective Stille coupling/intramolecular Diels–Alder cascade has been utilized to generate fused pyridines. researchgate.net This powerful sequence allows for the rapid construction of complex polycyclic systems from relatively simple precursors. The stereoselectivity of the intramolecular Diels-Alder reaction is often high, governed by the facial bias imposed by existing stereocenters and the preference for an endo transition state.
| Dienophile Precursor | Reaction | Product | Diastereoselectivity |
| 2-Pyrone with chiral allylic silyl (B83357) ether | Stille Coupling / IMDA | Tetracyclolactone | Complete π-facial and endo-selectivity |
Data from a study on 2-pyrones, adaptable to pyridine systems. researchgate.net
Cycloaddition of Pyridinium Ylides:
The tandem double [3+2] cycloaddition reactions of isoquinolinium ylides have been shown to produce unique spiro-polycyclic compounds with high stereoselectivity. nih.gov This demonstrates the potential for multiple bond-forming events from a single pyridinium ylide precursor, leading to intricate molecular architectures. The stereochemistry of the products is determined by the approach of the dipolarophile to the ylide.
| Ylide Precursor | Dipolarophile | Product | Yield |
| N-Cyanomethylisoquinolinium salt | Aromatic aldehydes | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] | High |
*Data from a study on isoquinolinium ylides, indicating the potential for complex tricyclic synthesis from related pyridinium ylides. nih.gov *
These examples from related systems underscore the potential for the stereoselective synthesis of tricyclic compounds derived from this compound. By leveraging established methodologies such as palladium-catalyzed cyclizations and cycloaddition reactions, it is conceivable to construct a diverse array of complex, stereochemically defined tricyclic pyridine derivatives.
Reactivity and Transformational Chemistry of Methyl 2 Iodonicotinate
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic chemistry, and methyl 2-iodonicotinate is an excellent substrate for several of these powerful carbon-carbon bond-forming methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.org It is a widely used method for forming biaryl structures and other conjugated systems. wikipedia.orglibretexts.org
This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with a variety of organoboron compounds, including boronic acids and their esters. wikipedia.orglibretexts.org These reactions are typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A base is required to facilitate the transmetalation step. harvard.edu
The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. A range of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled with this compound.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with this compound
| Organoboron Compound | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | High | wikipedia.org |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 83 | academie-sciences.fr |
| (E)-prop-1-en-1-ylboronic acid | PdCl₂(dppf) | dppf | t-BuNH₂ | i-PrOH/Water | Moderate-Excellent | organic-chemistry.org |
The choice of ligand is crucial in Suzuki-Miyaura coupling reactions as it influences the stability and reactivity of the palladium catalyst. libretexts.org For the coupling of this compound, various phosphine-based ligands have been employed successfully. Bulky and electron-rich phosphine (B1218219) ligands, such as Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often effective in promoting the reaction, even with challenging substrates. nih.gov These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. libretexts.orgnih.gov Other common ligands include triphenylphosphine (B44618) (PPh₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene). academie-sciences.frorganic-chemistry.org In some cases, N-heterocyclic carbenes (NHCs) have also been used as ligands, offering high stability and activity. harvard.edu
In molecules with multiple halide substituents, the Suzuki-Miyaura coupling can often be performed with high regioselectivity. academie-sciences.fr The relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, allowing for selective coupling at the most reactive site. harvard.edu In the case of this compound, the iodine at the 2-position of the pyridine (B92270) ring is the primary site of reaction. This inherent regioselectivity is a key advantage, enabling the precise synthesis of 2-substituted nicotinic acid derivatives. academie-sciences.fr Studies on related di- and tri-halogenated pyridines have shown that the regioselectivity can sometimes be influenced by the electronic environment of the carbon-halogen bond, with more electron-deficient positions being more reactive. academie-sciences.fr
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgmdpi.com This reaction is a valuable tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, coupling with various alkenes to produce 2-alkenylnicotinates.
The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, often in the presence of a phosphine ligand like triphenylphosphine. wikipedia.orgrug.nl A base, such as triethylamine (B128534) or sodium acetate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org The reaction often exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Table 2: Heck Reaction with Aryl Halides and Alkenes
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727) | Substituted alkene | wikipedia.org |
| Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)₂ | Et₃N | CH₃CN | Substituted alkene | rug.nl |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes.
This compound can be effectively coupled with a variety of terminal alkynes using Sonogashira conditions. The reaction typically involves a palladium(0) catalyst, often formed in situ, and a copper(I) salt, such as copper(I) iodide. An amine base, such as triethylamine or diisopropylamine, serves both as a base and often as the solvent. organic-chemistry.org More recent protocols have also been developed that are copper-free. beilstein-journals.org
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(II)@MOF | - | - | - | Aryl α,β-alkynyl ketone (with CO) | rsc.org |
| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ | - | DBU | THF | Aryl-2-methyl-3-butyn-2-ol | beilstein-journals.org |
Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org this compound, possessing an sp2-hybridized carbon-iodine bond, is an excellent substrate for this reaction. wikipedia.org This reaction is widely utilized in organic synthesis due to the air and moisture stability of the organotin reagents and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups. organicreactions.org
The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The reaction is often carried out at elevated temperatures, though the use of specific ligands and additives like copper(I) salts can facilitate the reaction under milder conditions. organicreactions.org
In the context of this compound, the Stille coupling provides a straightforward route to substituted nicotinic acid derivatives. For instance, the reaction with various aryl or heteroaryl stannanes can introduce diverse substituents at the 2-position of the pyridine ring, leading to the synthesis of bipyridine structures and other complex molecules. A notable application includes the synthesis of functional molecules where an aryl or alkyl group is coupled to the pyridine ring. nih.gov
Table 1: Examples of Stille Coupling Reactions
| Electrophile | Organotin Reagent | Catalyst | Product |
| Aryl Iodide | Arylstannane | Pd(0) | Biaryl |
| Acyl Halide | Organostannane | Pd(0) | Ketone |
| Allyl Halide | Organostannane | Pd(0) | Allylated Compound |
This table illustrates the versatility of the Stille coupling with various electrophiles and organotin reagents.
Cyanation Reactions (e.g., with Cyanocopper)
The introduction of a cyano group onto the pyridine ring of this compound can be effectively achieved through cyanation reactions. A common method involves the use of copper(I) cyanide (cyanocopper), often in a polar aprotic solvent like DMA (N,N-dimethylacetamide) at elevated temperatures. google.com This reaction proceeds via a palladium-catalyzed process where the aryl palladium halide, formed from the oxidative addition of the aryl iodide to a palladium(0) species, undergoes ligand exchange with CuCN to form an aryl palladium cyanide, which then reductively eliminates to give the aryl cyanide. psu.edu
For example, the reaction of methyl 2-chloro-4-iodonicotinate with cyanocopper in DMA at 140°C results in the formation of the corresponding nitrile. google.com The reaction mixture is typically worked up by filtering through Celite to remove solid residues, followed by extraction and purification by chromatography. google.com The cyanation of aryl and heteroaryl iodides is a valuable transformation as the resulting nitriles can be further elaborated into other functional groups such as carboxylic acids, amines, and amides.
Table 2: Conditions for Palladium-Catalyzed Cyanation
| Aryl Halide | Cyanating Agent | Catalyst System | Solvent | Temperature |
| Methyl 2-chloro-4-iodonicotinate | Cyanocopper (CuCN) | Not specified | DMA | 140°C |
| 4-Methoxybromobenzene | CuCN | Pd2(dba)3, DPPF, Et4NCN | 1,4-dioxane | Reflux |
| 2-Iodonitrobenzene | CuCN | Pd2(dba)3, DPPF, Et4NCN | 1,4-dioxane | Reflux |
This table presents typical conditions for the cyanation of aryl halides. google.compsu.edu
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the iodine atom. biosynth.comlibretexts.org This reactivity is a cornerstone of its utility in synthetic chemistry, providing pathways to a wide array of substituted pyridine derivatives. iodobenzene.ltdcymitquimica.com
Displacement of the Iodine Atom by Various Nucleophiles
The iodine atom at the 2-position of the pyridine ring in this compound can be displaced by a variety of nucleophiles. biosynth.comlibretexts.org These reactions are typically bimolecular nucleophilic substitution (SN2) reactions, which are concerted, one-step processes where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. gacariyalur.ac.in
The success of the substitution depends on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles generally lead to higher yields and faster reaction rates. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. For instance, reaction with amines would lead to 2-aminonicotinate derivatives, while reaction with alkoxides would yield 2-alkoxynicotinates. The pyridine nitrogen atom influences the reactivity of the ring, making the C2 position electrophilic and thus prone to nucleophilic attack.
It is important to note that steric hindrance can significantly affect the rate of SN2 reactions. libretexts.org While this compound itself is not exceptionally hindered, the nature of the incoming nucleophile can play a role.
Table 3: Reactivity of Haloalkanes in SN2 Reactions
| Substrate | Relative Rate |
| Methyl | Fast |
| Primary | Moderate |
| Secondary | Slow |
| Tertiary | No Reaction |
This table illustrates the effect of steric hindrance on the rate of SN2 reactions. libretexts.org
Oxidation and Reduction Reactions
The chemical nature of this compound allows it to undergo both oxidation and reduction reactions, targeting different parts of the molecule. biosynth.comlibretexts.orglibretexts.org
In organic chemistry, oxidation often involves the loss of electrons, an increase in the number of bonds to more electronegative atoms (like oxygen or nitrogen), or a decrease in the number of bonds to hydrogen. libretexts.orggermanna.edu Conversely, reduction typically involves the gain of electrons, a decrease in the number of bonds to electronegative atoms, or an increase in the number of bonds to hydrogen. libretexts.orggermanna.edu
For a molecule like this compound, the pyridine ring, the methyl ester group, and the iodine substituent can all potentially be involved in redox reactions. The specific outcome depends on the reagents and conditions employed.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used reduction method in organic synthesis. drhazhan.com This process typically involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium, platinum, or nickel, to reduce a functional group. drhazhan.com In the case of this compound, catalytic hydrogenation can lead to the reduction of the carbon-iodine bond. ambeed.com This deiodination reaction would replace the iodine atom with a hydrogen atom, yielding methyl nicotinate (B505614).
The process of catalytic hydrogenation is sensitive to the catalyst, solvent, and reaction conditions such as temperature and pressure. drhazhan.comnih.gov For instance, tris(triphenylphosphine)rhodium chloride is a homogeneous catalyst used for the hydrogenation of unhindered double bonds. orgsyn.org Heterogeneous catalysts like nickel-molybdenum (B8610338) on an alumina (B75360) support (Ni-Mo/γ-Al2O3) are also employed for hydrogenation and heteroatom removal. nih.gov The choice of catalyst and conditions can be tailored to achieve the desired transformation selectively. For example, under certain conditions, it might be possible to reduce the pyridine ring itself, although this typically requires more forcing conditions.
Table 4: Common Catalysts for Hydrogenation
| Catalyst | Type | Common Applications |
| Palladium on Carbon (Pd/C) | Heterogeneous | Reduction of alkenes, alkynes, nitro groups; hydrogenolysis |
| Platinum(IV) oxide (Adam's catalyst) | Heterogeneous | Hydrogenation of various functional groups |
| Raney Nickel | Heterogeneous | Hydrogenation of a wide range of functional groups |
| Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) | Homogeneous | Selective hydrogenation of alkenes and alkynes |
This table provides an overview of common catalysts used in catalytic hydrogenation.
Applications of Methyl 2 Iodonicotinate in Advanced Organic Synthesis
Building Block in Heterocyclic Compound Synthesisuomus.edu.iqresearchgate.net
The strategic placement of the iodo and methyl ester groups on the pyridine (B92270) core of methyl 2-iodonicotinate makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The iodine atom can readily participate in cross-coupling reactions, while the ester group can be involved in cyclization processes.
Synthesis of Pyridopyrimidinones
This compound and its analogs are key intermediates in the synthesis of pyridopyrimidinones, a class of heterocyclic compounds with a privileged structure in medicinal chemistry. These compounds are often investigated for their potential biological activities. nih.govresearchgate.netnih.gov
One common synthetic strategy involves a palladium-catalyzed cross-coupling reaction followed by cyclization. For instance, ethyl iodopyridinecarboxylates, closely related to this compound, have been used in one-pot reactions with 2-aminopyridine (B139424) to generate dipyridopyrimidinones with yields ranging from 50% to 62%. nih.govacs.orgresearchgate.net This approach highlights the efficiency of using halogenated nicotinic acid esters to build complex heterocyclic frameworks. The reaction conditions, including the choice of catalyst and base, are crucial for achieving high yields. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Catalyst/Reagents | Yield |
| Ethyl iodopyridinecarboxylate | 2-Aminopyridine | Dipyridopyrimidinone | Palladium catalyst | 50-62% |
| Methyl 2-chloronicotinate | 2-Aminopyridine | Tricyclic/Tetracyclic compounds | Palladium catalyst | 43-79% |
This table summarizes the synthesis of pyridopyrimidinone derivatives from halogenated nicotinic acid esters.
Formation of Tricyclic and Tetracyclic Compounds
The utility of this compound extends to the synthesis of more complex polycyclic systems, including tricyclic and tetracyclic compounds. These larger structures are of interest for their potential as therapeutic agents and in materials science. nih.govijnc.ir A similar synthetic logic to the formation of pyridopyrimidinones is employed, often involving a sequence of cross-coupling and cyclization reactions.
For example, methyl 2-chloronicotinate, a related halogenated nicotinate (B505614), has been successfully used in reactions with 2-aminopyridine, 2-amino-5-methylpyridine, and 1-aminoisoquinoline (B73089) to produce the corresponding tricyclic or tetracyclic compounds in yields between 43% and 79%. nih.govacs.orgresearchgate.net This demonstrates the versatility of these building blocks in creating a diverse range of complex heterocyclic architectures.
Construction of Complex Organic Molecules
This compound and its derivatives serve as foundational building blocks in the synthesis of a wide array of complex organic molecules. The presence of the iodine atom makes it particularly suitable for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the construction of biaryl structures. This reactivity is a cornerstone of modern organic synthesis, enabling the assembly of intricate molecular frameworks from simpler precursors.
Precursor for Functionalized Nicotinic Acid Derivativeschemistryjournal.net
The reactivity of this compound allows for its conversion into a variety of functionalized nicotinic acid derivatives. These derivatives often exhibit interesting biological activities and are valuable intermediates in the development of new pharmaceuticals and agrochemicals.
Fluorinated Pharmaceuticals
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov this compound can serve as a precursor to fluorinated nicotinic acid derivatives, which are of interest in the pharmaceutical industry. nih.gov For example, related compounds like methyl 2-fluoro-4-iodonicotinate are commercially available building blocks used in the synthesis of more complex fluorinated molecules. fluorochem.co.ukbldpharm.combldpharm.com The presence of both fluorine and iodine atoms allows for sequential and selective reactions, providing a pathway to highly functionalized and potentially bioactive compounds.
Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy in modern drug discovery and materials science that enables the rapid synthesis of a large number of different, but structurally related, molecules, known as a chemical library. uomustansiriyah.edu.iqnih.gov This approach significantly accelerates the process of identifying compounds with desired biological activity or material properties by creating vast and diverse molecular collections for high-throughput screening. imperial.ac.ukopenaccessjournals.com The efficiency of combinatorial synthesis relies on using versatile molecular building blocks or scaffolds that can be systematically modified with a variety of chemical reactants. slideshare.netenamine.net
This compound emerges as a highly valuable scaffold in this context due to its inherent structural features. The molecule possesses two distinct and orthogonally reactive sites: the highly reactive C2-iodide and the C3-methyl ester. The iodine atom at the 2-position of the pyridine ring is an excellent leaving group, making it particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This position serves as a primary point for introducing significant molecular diversity. Concurrently, the methyl ester at the 3-position provides a secondary site for modification, typically through hydrolysis to a carboxylic acid followed by amide bond formation. This dual reactivity allows for a two-dimensional diversification strategy, leading to the generation of large and complex compound libraries from a single, readily accessible starting material.
Research Findings in Library Generation
Detailed research into the synthesis of compound libraries often utilizes building blocks with similar reactivity profiles to this compound. Halogenated pyridines are well-established as versatile precursors for creating libraries of drug-like compounds. researchgate.net The general strategy for employing this compound in a combinatorial workflow involves a multi-step sequence where each step introduces a new layer of diversity.
A common approach is "scaffold decoration," where the core this compound structure is elaborated upon. enamine.net
Primary Diversification via Cross-Coupling: The first step typically involves a parallel synthesis where the C2-iodide is subjected to cross-coupling reactions. By reacting aliquots of this compound with a collection of different boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or organostannanes (Stille coupling), a first-generation library of 2-substituted nicotinates is produced. Each member of this library shares the same core but differs in the substituent introduced at the C2 position.
Secondary Diversification via Amidation: The ester group in each of the newly generated 2-substituted nicotinates is then used for the next diversification step. The esters are hydrolyzed in parallel to their corresponding carboxylic acids. These acids are subsequently coupled with a diverse set of primary and secondary amines, facilitated by standard peptide coupling reagents. This step generates a final library where each member varies at both the C2 and C3 positions.
This two-step process can exponentially increase the size of the library. For instance, reacting the single scaffold with 50 different boronic acids and then with 50 different amines would theoretically yield a library of 2,500 distinct compounds.
The tables below illustrate the building blocks and a representative synthetic pathway for generating a focused library based on the this compound scaffold.
Table 1: Building Blocks for Library Synthesis from this compound This table outlines the types of reagents that can be used to introduce diversity at the two key reactive sites of the scaffold.
| Reactive Site | Reaction Type | Reagent Class | Example Reagent | Resulting Moiety |
| C2-Iodide | Suzuki Coupling | Boronic Acids | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl group |
| C2-Iodide | Sonogashira Coupling | Terminal Alkynes | Phenylacetylene | Phenylethynyl group |
| C2-Iodide | Buchwald-Hartwig Amination | Amines | Morpholine | Morpholinyl group |
| C3-Methyl Ester (after hydrolysis) | Amide Coupling | Primary/Secondary Amines | Benzylamine | Benzylamide group |
| C3-Methyl Ester (after hydrolysis) | Esterification | Alcohols | Propan-2-ol | Isopropyl ester |
Table 2: Example of a Two-Step Combinatorial Synthesis This table provides a concrete example of how a small, focused library can be generated from this compound.
| Step | Starting Material | Reagent | Reaction Type | Intermediate / Final Product |
| 1a | This compound | Phenylboronic acid | Suzuki Coupling | Methyl 2-phenylnicotinate |
| 1b | This compound | Thiophene-3-boronic acid | Suzuki Coupling | Methyl 2-(thiophen-3-yl)nicotinate |
| 2a | Methyl 2-phenylnicotinate | 1. NaOH (hydrolysis) 2. Cyclopropylamine | Amide Coupling | N-Cyclopropyl-2-phenylnicotinamide |
| 2b | Methyl 2-phenylnicotinate | 1. NaOH (hydrolysis) 2. Piperidine | Amide Coupling | (2-Phenylpyridin-3-yl)(piperdin-1-yl)methanone |
| 2c | Methyl 2-(thiophen-3-yl)nicotinate | 1. NaOH (hydrolysis) 2. Cyclopropylamine | Amide Coupling | N-Cyclopropyl-2-(thiophen-3-yl)nicotinamide |
| 2d | Methyl 2-(thiophen-3-yl)nicotinate | 1. NaOH (hydrolysis) 2. Piperidine | Amide Coupling | (Piperidin-1-yl)(2-(thiophen-3-yl)pyridin-3-yl)methanone |
This systematic approach, enabled by the specific reactivity of this compound, allows chemists to rapidly explore a vast chemical space around the nicotinic acid core, significantly enhancing the efficiency of lead discovery programs in medicinal chemistry. imperial.ac.uk
Computational and Spectroscopic Investigations in Research
Quantum Chemical Studies
Quantum chemical studies are fundamental in predicting the physicochemical properties of molecules. By solving the Schrödinger equation for a given molecule, researchers can obtain detailed information about its electronic structure, geometry, and energy. For complex molecules like Methyl 2-iodonicotinate, approximation methods are employed, with Density Functional Theory (DFT) being a prominent and reliable choice.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as structural optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set, the geometry of this compound is adjusted until the point of minimum energy on the potential energy surface is found. This optimized structure corresponds to the most probable conformation of the molecule in the gas phase. The resulting bond lengths, bond angles, and dihedral angles provide a precise and detailed picture of the molecular architecture. While specific experimental crystallographic data for this compound is not widely published, DFT provides highly reliable predictions for these parameters.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific research data for this compound is not available.
| Parameter | Bond | Predicted Value |
| Bond Length | C-I | ~2.10 Å |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| N-C (pyridine) | ~1.34 Å | |
| Bond Angle | C-C-I | ~118° |
| O=C-O | ~125° |
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration the molecule can undergo, such as stretching, bending, and twisting of bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular motions. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ester function and the C-I bond can be precisely predicted.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. The analysis reveals how the electron-withdrawing iodine atom and the ester group influence the electronic landscape of the pyridine (B92270) ring.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and based on general principles of FMO analysis for similar molecules, as specific research data for this compound is not available.
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects, such as hyperconjugation.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
The MEP surface of this compound would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. The region around the iodine atom can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for halogen bonding interactions.
Global Chemical Reactivity Descriptors (GCRD)
Global Chemical Reactivity Descriptors (GCRDs) are crucial in understanding the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a structurally similar compound, methyl 2-chloro-4-iodonicotinate, these values have been calculated using Density Functional Theory (DFT) to predict its reactivity. nih.govresearchgate.net
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Key GCRDs include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher reactivity. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov
Studies on related nicotinic acid derivatives utilize these descriptors to understand their molecular reactivity, stability, and potential interaction sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For instance, a low HOMO-LUMO gap in a related molecule, methyl 2-chloro-4-iodonicotinate, was indicative of its potential for bioactivity, suggesting a higher likelihood of charge transfer within the molecule. researchgate.net
Table 1: Global Chemical Reactivity Descriptors This table is based on data for the structurally similar compound methyl 2-chloro-4-iodonicotinate and general principles of GCRD.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | S = 1 / η | Molecular reactivity |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are fundamental in elucidating the structure and bonding of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, 1H-NMR)
NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. bhu.ac.in For the related compound methyl 2-chloro-4-iodonicotinate, theoretical 13C NMR chemical shifts have been calculated using the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental data. nih.govpeeref.com This comparison helps in the accurate assignment of signals to specific carbon atoms in the molecule. nih.govpeeref.com
In a typical 13C NMR spectrum of a nicotinate (B505614) derivative, the carbonyl carbon of the ester group would appear significantly downfield (at a higher ppm value), often in the range of 160-170 ppm. libretexts.org The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), with their exact shifts influenced by the positions of the iodo and methyl ester substituents. libretexts.org The methyl carbon of the ester group would be found much further upfield. libretexts.org
1H-NMR spectroscopy complements this by providing information on the hydrogen atoms. The protons on the pyridine ring would appear in the aromatic region, and their splitting patterns would reveal their coupling with adjacent protons. The methyl group would show a characteristic singlet.
Table 2: Predicted NMR Chemical Shifts This table presents typical chemical shift ranges for the functional groups found in this compound based on general principles and data from related compounds.
| Atom | NMR Type | Expected Chemical Shift (ppm) |
|---|---|---|
| C=O (Ester) | 13C NMR | 160 - 170 |
| Aromatic C (Pyridine ring) | 13C NMR | 120 - 150 |
| -OCH3 | 13C NMR | ~50-60 |
| Aromatic H (Pyridine ring) | 1H NMR | 7.0 - 9.0 |
| -OCH3 | 1H NMR | ~3.5 - 4.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. uu.nl The UV-Vis spectrum of a nicotinate derivative like methyl 2-chloro-4-iodonicotinate has been both experimentally recorded and theoretically simulated using Time-Dependent DFT (TD-DFT) methods. researchgate.net Such analyses typically reveal absorption bands corresponding to π → π* and n → π* transitions. up.ac.za
For aromatic compounds like pyridine derivatives, characteristic absorption bands appear in the UV region. up.ac.za The presence of substituents like the iodo and methyl ester groups can cause shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in intensity. up.ac.za The comparison between the simulated and experimental spectra helps to validate the computational methods used and provides a deeper understanding of the electronic properties of the molecule. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu In studies of methyl 2-chloro-4-iodonicotinate, FT-IR spectra have been both experimentally measured and theoretically calculated to assign vibrational modes. researchgate.net
Key vibrational frequencies for this compound would include:
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically found around 1700-1740 cm-1. nih.gov
C-O Stretching: Associated with the ester linkage, appearing in the 1200-1300 cm-1 region.
Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring, which would produce a series of bands in the 1400-1600 cm-1 region.
C-H Stretching: From the aromatic ring and the methyl group, usually observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. researchgate.net
The potential energy distribution (PED) analysis is often used in conjunction with theoretical calculations to provide a detailed assignment of each vibrational mode. researchgate.net
Table 3: Characteristic FT-IR Absorption Frequencies This table outlines the expected vibrational frequencies for the main functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1700 - 1740 | Strong |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Variable |
| Ester (C-O) | Stretching | 1200 - 1300 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Variable |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Variable |
Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on a rough metal surface or nanoparticles. wikipedia.org While direct SERS studies on this compound are not prominent in the literature, the technique offers significant potential for its analysis. SERS can provide enhancement factors of up to 1010–1011, making it possible to detect even single molecules. wikipedia.org
The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism due to localized surface plasmon resonance on the metal surface, and a chemical mechanism involving charge transfer between the molecule and the substrate. nih.gov For a molecule like this compound, a SERS study would involve adsorbing it onto a suitable substrate, such as silver or gold nanoparticles. edinst.com
The resulting SERS spectrum would provide detailed vibrational information, similar to a standard Raman spectrum but with a much stronger signal. edinst.com This could be particularly useful for studying the molecule's orientation on the surface and for detecting it at very low concentrations. unito.it
Mechanistic Investigations of Reactions Involving Methyl 2 Iodonicotinate
Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.goveie.gr Methyl 2-iodonicotinate, as an aryl iodide, is an excellent substrate for these transformations.
The catalytic cycle is initiated by the oxidative addition or insertion of the palladium catalyst, typically a low-valent Pd(0) species, into the carbon-iodine bond of this compound. nih.gov This step is generally considered the first and often rate-determining step in many cross-coupling reactions. vu.nl The process involves the cleavage of the C(sp²)–I bond and the oxidation of the palladium center from Pd(0) to Pd(II).
Kinetic studies on the oxidative addition of various phenyl halides (PhX) to Pd(0) complexes have shown that the coordination number of the reacting palladium species can depend on the halide. illinois.edu For phenyl iodide, the rate-limiting step of oxidative addition occurs with a two-coordinate L₂Pd(0) species. illinois.edu The reaction barriers for oxidative addition drastically decrease when moving down the halogen group from fluorine to iodine, a trend that originates from both a less destabilizing activation strain and a more favorable electrostatic attraction between the catalyst and the substrate. vu.nl This makes the C–I bond in this compound particularly susceptible to this reaction. The product of this step is a stable, square-planar arylpalladium(II) halide complex, which serves as a key intermediate for the subsequent steps in the catalytic cycle. nih.gov Such oxidative addition complexes (OACs) can be so stable that they can be isolated and used as precatalysts themselves. nih.govmit.edu
Following oxidative addition, the transmetalation step involves the transfer of an organic group (R') from a main-group organometallic reagent to the arylpalladium(II) complex. nih.gov This displaces the halide ion and results in a diorganopalladium(II) intermediate, [Ar-Pd(II)-R']. The mechanism of this step is highly dependent on the nature of the organometallic nucleophile used. nih.gov
In Suzuki-Miyaura couplings, which utilize organoboron reagents, the transmetalation is typically facilitated by a base. The base activates the boronic acid or ester, forming a more nucleophilic borate (B1201080) species which then reacts with the Pd(II) complex. Mechanistic investigations have successfully identified and characterized key intermediates containing the hypothesized B-O-Pd linkage. illinois.edu
For couplings involving organosilicon reagents (Hiyama coupling), an activator such as a fluoride (B91410) source or a base is often required. nih.gov This activator coordinates to the silicon atom, forming a hypervalent and more reactive pentacoordinate siliconate intermediate that facilitates the transfer of the organic group to the palladium center. nih.govnih.gov The electronic properties of both the electrophile (the arylpalladium complex) and the nucleophile (the organometallic reagent) significantly influence the rate of transmetalation.
| Substituent Effect on Electrophile (Aryl-Pd) | Substituent Effect on Nucleophile (Arylsilanolate) | Effect on Transmetalation Rate |
|---|---|---|
| Electron-withdrawing groups | Electron-donating groups | Accelerated |
| Electron-donating groups | Electron-withdrawing groups | Decelerated |
The presence of both an electron-withdrawing ester group and the pyridine (B92270) nitrogen makes this compound an electron-deficient aryl halide, which, after oxidative addition, generally accelerates the transmetalation step. nih.gov
Reductive elimination is the final and irreversible product-forming step of the catalytic cycle. utas.edu.au In this stage, the two organic ligands attached to the palladium(II) center couple to form a new carbon-carbon or carbon-heteroatom bond, and the resulting organic product is expelled from the coordination sphere. nih.gov This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. mdpi.com
A critical requirement for reductive elimination is that the two organic groups must be positioned cis to one another on the square-planar palladium complex. osti.gov If they are trans, an isomerization to the cis isomer must occur before the elimination can proceed. osti.gov Studies have demonstrated that the reductive elimination is a mononuclear and intramolecular process, meaning it occurs from a single palladium complex without exchange of organic groups between metal centers. osti.gov In some cases, particularly when starting from Pd(II) precursors, the reaction may proceed through a Pd(IV) intermediate, which then undergoes reductive elimination. utas.edu.auosti.gov This step is often the rate-limiting step in catalytic cycles, especially for the formation of challenging bonds. mit.edu
| Factor | Observation | Interpretation |
|---|---|---|
| Solvent Polarity | Reaction is more rapid in more polar solvents. | Suggests a mechanism involving a more polar transition state, possibly involving preliminary ionization of a ligand. |
| Added Ligands (e.g., Iodide) | Reaction is strongly retarded by the addition of iodide. | Consistent with a mechanism that involves the ionization of iodide prior to the rate-determining reductive elimination step from the resulting cation. |
Role of Lewis Acidity in Cross-Coupling Reactions
The Lewis acidity of the reagents, particularly the organometallic coupling partner, can play a critical role in the outcome of cross-coupling reactions. chemrxiv.org In the context of the Suzuki-Miyaura reaction, the Lewis acidity of the organoboron compound is a key factor. While interaction with a Lewis basic activator (like a hydroxide (B78521) or alkoxide) is necessary to form the reactive 'ate' complex for transmetalation, overly Lewis acidic boron species can be susceptible to undesired side reactions. chemrxiv.org
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and its application to the functionalization of Methyl 2-iodonicotinate holds significant promise for the creation of complex molecular architectures. Research in this area is primarily focused on enhancing the efficiency, selectivity, and scope of cross-coupling reactions, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine (B92270) ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are workhorse transformations in synthetic chemistry. nsf.govvapourtec.com For substrates like this compound, the development of new phosphine (B1218219) ligands and palladium precatalysts is a key area of investigation. figshare.comresearchgate.net Novel ligands are being designed to be more robust, air-stable, and effective at lower catalyst loadings, which is crucial for making processes more economical and environmentally friendly. wwjmrd.com For instance, the use of bulky, electron-rich phosphine ligands has been shown to improve the efficiency of Suzuki-Miyaura couplings involving heteroaryl halides. mdpi.com
Beyond palladium, there is a growing interest in employing more earth-abundant and less toxic metals like copper and nickel as catalysts. Copper-free Sonogashira couplings, for example, are gaining traction as they circumvent the use of a copper co-catalyst, simplifying the reaction setup and purification. nih.govresearchgate.netnih.gov The development of novel ligands for these systems is an active area of research, aiming to achieve high yields and selectivity under mild conditions.
The following table summarizes representative catalytic systems that could be applied to the functionalization of this compound, based on advancements with similar substrates.
Table 1: Novel Catalytic Systems for Cross-Coupling Reactions of Aryl Halides
| Cross-Coupling Reaction | Catalyst System | Key Features | Potential Application for this compound |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ with SPhos ligand | High efficiency for coupling of heteroaryl chlorides; mild reaction conditions. mdpi.com | Synthesis of 2-aryl-nicotinic acid derivatives. |
| Heck | Pd(II) complexes with novel phosphine ligands | Catalytic activity for both activated and deactivated aryl bromides in air. figshare.com | Vinylation at the 2-position to introduce alkenyl groups. |
| Sonogashira | Copper-free systems with palladium catalysts | Environmentally benign; simplifies purification. nih.gov | Introduction of alkynyl moieties for further functionalization. |
| Amination | Pd catalysts with specialized phosphine ligands | Enables the formation of C-N bonds with a wide range of amines. | Synthesis of 2-amino-nicotinic acid derivatives. |
Integration into Flow Chemistry Methodologies
Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. mdpi.com The integration of this compound into flow chemistry methodologies is a promising avenue for its efficient and scalable production and functionalization. rsc.orgresearchgate.netsyrris.com
Multi-step continuous flow synthesis allows for the telescoping of several reaction steps into a single, uninterrupted process, which minimizes manual handling and purification of intermediates. researchgate.netnih.gov For a substrate like this compound, a flow process could be envisioned where the initial iodination of a precursor is followed immediately by a cross-coupling reaction in a subsequent reactor module. rsc.org The use of packed-bed reactors with immobilized catalysts is particularly advantageous in flow chemistry, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling. rsc.org
Microreactor technology, a subset of flow chemistry, offers precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivities. rsc.orgmdpi.com For exothermic reactions or reactions involving unstable intermediates, microreactors provide a safer and more controlled environment. The synthesis of substituted nicotinic acid esters, for example, can be significantly optimized using automated microreactor systems. mdpi.com
The table below illustrates a conceptual multi-step flow synthesis that could be adapted for the derivatization of this compound.
Table 2: Conceptual Multi-Step Flow Synthesis for Derivatization of this compound
| Step | Reaction | Flow Reactor Setup | Key Advantages |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Packed-bed reactor with immobilized palladium catalyst. vapourtec.com | Efficient catalyst recycling; high throughput. |
| 2 | Hydrolysis of Ester | Microreactor with precise temperature control. | Rapid and controlled conversion to the carboxylic acid. |
| 3 | Amide Coupling | Flow reactor with an in-line purification module. | Continuous production of pure amide product. |
Exploration of New Reactivity Modes
While cross-coupling reactions represent the most common transformations of this compound, there is a growing interest in exploring new and unconventional reactivity modes to access novel chemical space. This includes the investigation of C-H activation, radical reactions, and photocatalysis.
Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. beilstein-journals.org While the iodine atom in this compound directs reactivity to the 2-position through traditional cross-coupling, exploring catalytic systems that could selectively activate other C-H bonds on the pyridine ring would open up new avenues for derivatization. rsc.org Photocatalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization under mild conditions. nsf.govnih.gov
Radical reactions offer a complementary approach to traditional ionic reaction pathways. semanticscholar.org The generation of a pyridyl radical from this compound could enable a range of new transformations, including additions to alkenes and alkynes, and cyclization reactions. mdpi.com Photoredox catalysis is a particularly effective method for generating radicals under mild conditions and has been successfully applied to the functionalization of a wide variety of organic molecules. rug.nl
The following table highlights potential new reactivity modes that could be explored for this compound.
Table 3: Exploration of New Reactivity Modes for this compound
| Reactivity Mode | Enabling Technology | Potential Transformation | Significance |
|---|---|---|---|
| C-H Functionalization | Photocatalysis | Direct arylation or alkylation at other positions of the pyridine ring. rsc.org | Access to novel isomers and derivatives. |
| Radical Cyclization | Photoredox Catalysis | Intramolecular cyclization to form fused heterocyclic systems. | Rapid construction of complex molecular scaffolds. |
| Dual Catalysis | Combination of metal catalysis and photocatalysis | Novel coupling reactions that are not accessible with either catalyst alone. beilstein-journals.org | Expansion of the synthetic toolbox for pyridine functionalization. |
Computational Design and Prediction of Novel Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and prediction of the properties of novel molecules. nih.gov For this compound, computational methods can be employed to guide the synthesis of new derivatives with desired biological activities or material properties.
Virtual screening and molecular docking are powerful techniques used to identify potential drug candidates by computationally assessing the binding of a library of molecules to a biological target. semanticscholar.orgmdpi.comnih.govmdpi.com Starting from the this compound scaffold, a virtual library of derivatives can be generated and screened against various protein targets to identify promising candidates for further synthesis and biological evaluation.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net These calculations can be used to predict the outcomes of reactions, understand reaction mechanisms, and rationalize the observed selectivity. rsc.org This information can then be used to optimize reaction conditions and design more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates. mdpi.com
The table below outlines how computational tools can be applied to the design and development of novel derivatives of this compound.
Table 4: Computational Approaches for the Design of Novel this compound Derivatives
| Computational Method | Application | Expected Outcome | Impact |
|---|---|---|---|
| Virtual Screening | Identification of potential inhibitors for a specific biological target. mdpi.com | A ranked list of novel derivatives with predicted high binding affinity. | Acceleration of the drug discovery process. |
| Molecular Docking | Elucidation of the binding mode and interactions of derivatives with a protein active site. nih.gov | A detailed understanding of the structure-activity relationship. | Rational design of more potent and selective inhibitors. |
| DFT Calculations | Prediction of reactivity and reaction mechanisms. rsc.orgnih.gov | Guidance for the development of new synthetic methodologies. | More efficient and selective synthesis of target molecules. |
| QSAR | Prediction of the biological activity of novel derivatives. mdpi.com | Prioritization of synthetic targets with the highest predicted activity. | Increased success rate in the discovery of new bioactive compounds. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2-iodonicotinate, and how are intermediates characterized?
- Methodological Answer : this compound is typically synthesized via direct iodination of methyl nicotinate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key steps include:
- Reagent selection : Optimizing iodine sources (e.g., NIS for milder conditions) and solvents (e.g., DMF or CHCl₃).
- Characterization : Confirm product identity using -NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) and HPLC purity analysis (>95%).
- Safety : Conduct reactions in fume hoods with inert gas purging to mitigate iodine vapor exposure .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms.
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and hydrolysis.
- Spill management : Neutralize with sodium thiosulfate to reduce iodine residues, followed by ethanol rinsing .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Experimental design : Expose the compound to light (UV-Vis), humidity (controlled chambers), and temperature gradients (4°C to 40°C).
- Analysis : Monitor degradation via HPLC retention time shifts and quantify impurities using mass spectrometry. Stability thresholds (e.g., <5% degradation over 30 days) should align with ICH guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Parameter screening : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd(OAc)₂), temperature (60–100°C), and solvent polarity.
- Kinetic analysis : Track reaction progress via in-situ FTIR to identify rate-limiting steps.
- Scale-up challenges : Address exothermicity by gradual reagent addition and implement continuous flow systems for better heat dissipation .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative analysis : Replicate disputed syntheses and characterize products using orthogonal techniques (e.g., X-ray crystallography for regiochemistry confirmation).
- Purity assessment : Use elemental analysis (C, H, N) and -NMR to rule out solvent or byproduct interference.
- Meta-analysis : Systematically compare data across studies, noting solvent effects or calibration errors in referenced protocols .
Q. How can systematic reviews evaluate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Literature synthesis : Extract data on reaction yields, catalysts (e.g., Suzuki-Miyaura vs. Stille couplings), and substrate scope from peer-reviewed studies.
- Bias assessment : Use Cochrane risk-of-bias tools to evaluate methodological rigor in source papers.
- Meta-regression : Statistically model variables like temperature and ligand type to identify optimal conditions .
Q. What methodologies validate novel biological applications of this compound in drug discovery?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) with positive controls (e.g., cisplatin).
- Mechanistic studies : Use fluorescence microscopy to track cellular uptake and ROS generation.
- Data triangulation : Compare results with structurally analogous compounds (e.g., methyl 2-bromonicotinate) to isolate iodine-specific effects .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., yield vs. catalyst type) in appendices, with processed data (mean ± SD) in the main text.
- Reproducibility : Document instrument calibration (e.g., NMR referencing to TMS) and batch-specific variations in reagent purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
